AR Antagonist Potency Parity with Enzalutamide Using 4,4-Dimethylimidazolidin-2-one Pharmacophore Derivatives
In a direct head-to-head in vitro comparison against the FDA-approved drug enzalutamide, the 4,4-dimethylimidazolidin-2-one pharmacophore-based derivative FAR06 demonstrated AR antagonist activity statistically equivalent to enzalutamide in the LNCaP prostate cancer cell line . This establishes the 4,4-dimethylimidazolidin-2-one scaffold as a validated replacement for the thiohydantoin pharmacophore in enzalutamide, with the added advantage of greater synthetic accessibility and structural flexibility [1].
| Evidence Dimension | Androgen receptor (AR) antagonist activity (IC50) in LNCaP prostate cancer cells |
|---|---|
| Target Compound Data | FAR06 (4,4-dimethylimidazolidin-2-one derivative): IC50 = 0.801 μM |
| Comparator Or Baseline | Enzalutamide (FDA-approved second-generation AR antagonist): IC50 = 0.782 μM |
| Quantified Difference | Difference = 0.019 μM (~2.4% variation; statistically non-significant) |
| Conditions | In vitro cell viability assay using androgen-dependent LNCaP prostate cancer cell line |
Why This Matters
For medicinal chemistry procurement, this quantitative parity validates the 4,4-dimethylimidazolidin-2-one core as a viable pharmacophore replacement in AR antagonist programs, enabling exploration of novel IP space while maintaining target potency.
- [1] Yaragani, M., et al. (2021). Discovery of Easily Synthesizable 4,4-Dimethylimidazolidin-2-ones as Potent Androgen Receptor Antagonists for Prostate Cancer. ChemistrySelect, 6(33), 8741-8745. DOI: 10.1002/slct.202101546 View Source
